molecular formula C13H21ClN2 B3088544 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride CAS No. 1185328-78-2

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

Cat. No. B3088544
CAS RN: 1185328-78-2
M. Wt: 240.77
InChI Key: NLJLPEJKZBSNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride” is a chemical compound with the empirical formula C13H21ClN2. It has a molecular weight of 240.77 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of the molecule is Cl.NCCN1CCCC (C1)c2ccccc2 . This indicates that the molecule contains a phenyl group attached to a piperidine ring, which is further connected to an ethanamine group with a chloride ion.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the resources I have access to.

Scientific Research Applications

Overview

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride is a compound that can be associated with the broader family of phenylpiperazine derivatives. Research in this domain spans various applications, primarily in the field of medicinal chemistry and environmental science. This review focuses on highlighting the scientific research applications of this compound, excluding any discussions on drug use, dosage, or side effects, adhering to the provided requirements.

Medicinal Chemistry Applications

Phenylpiperazine derivatives, including 2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride, have shown considerable versatility in medicinal chemistry, leading to the development of new therapeutic agents. A significant body of research has emphasized the utility of the phenylpiperazine scaffold in designing drugs for treating central nervous system (CNS) disorders, among other conditions. For instance, Maia et al. (2012) review the patent landscape of N-phenylpiperazine derivatives, highlighting their potential beyond CNS applications and suggesting the scaffold's underutilization in developing treatments for a wider array of diseases Maia, Tesch, & Fraga, 2012.

Environmental Science and Bioremediation

In environmental science, the study of phenylpiperazine derivatives extends to their behavior, fate, and impact on ecosystems. For example, research on DDT and its metabolites, which share structural similarities with phenylpiperazine compounds, investigates the persistence of these chemicals in the environment and their potential for bioremediation. Foght et al. (2001) discuss the strategies for bioremediating soils contaminated with DDT, a topic relevant to understanding the environmental fate of similar compounds Foght, April, Biggar, & Aislabie, 2001.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is acutely toxic orally and can cause eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(3-phenylpiperidin-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJLPEJKZBSNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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